Bis-(N-tert-butyl-3-propanamide) disulfane
Overview
Description
Bis-(N-tert-butyl-3-propanamide) disulfane, also known as BTPDS, is a sulfur-containing organic compound. Its IUPAC name is N-tert-butyl-3-[[3-(tert-butylamino)-3-oxopropyl]disulfanyl]propanamide . The CAS number is 33311-96-5 .
Molecular Structure Analysis
The molecular formula of this compound is C14H28N2O2S2 . The molecular weight is approximately 320.51 g/mol . The compound is canonicalized .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 524.2±35.0 °C at 760 mmHg . The refractive index is 1.513 . The compound has a flash point of 270.8±25.9 °C .Scientific Research Applications
Structural Analysis and Helical Structures : The compound 1,3-Bis[tert-butyl(di-tert-butylfluorosilyl)amino]trisulfane is closely related to Bis-(N-tert-butyl-3-propanamide) disulfane. This compound exhibits a unique helical structure, as revealed by X-ray analysis (Klingebiel et al., 1991).
Crystal and Molecular Structure Studies : The crystal and molecular structures of bis[tert-butyl(phenyl)thiophosphoryl] disulfide have been studied using single-crystal X-ray diffraction. These studies help in understanding the atomic arrangement and geometrical configuration of similar bis compounds (Knopik et al., 1993).
Synthesis and Structural Properties : The synthesis and structure of Bis(2,4‐di‐tert‐butyl‐1,3‐cyclopentadien‐1‐yl)‐disulfane have been explored. These findings contribute to the understanding of the synthesis processes and structural characteristics of bis compounds with sulfane groups (Thaler et al., 1996).
Chemical Reactions and Dynamics : The reaction of organo-thiosulfates with mercaptans, leading to the formation of bis-disulfanes and tris-disulfanes, provides insight into the chemical behavior and reaction pathways of compounds similar to this compound (Mühlstädt et al., 1991).
Application in Asymmetric Catalysis : The use of bis compounds in asymmetric catalysis has been studied, providing insights into their potential applications in synthetic chemistry and material science. For instance, the condensation reaction involving bis(quaternary ammonium halide) and disulfonate has been successfully applied in the synthesis of chiral polymers (Itsuno et al., 2010).
NMR Studies and Chemical Shifts : The NMR spectra of bis(1,1‐dimethylethyl) disulfide and its oxide derivatives have been examined, providing valuable information on the electronic environment and molecular dynamics of similar bis compounds (Freeman & Lee, 1988).
Antioxidative Properties : Research into the antioxidative properties of bis compounds like bis(3,5-di-tert-butyl-4-hydroxyphenyl) polysulfides has been conducted. This research is significant for understanding the potential applications of these compounds in materials science and polymer chemistry (Bashkatova et al., 2005).
Oxidation Mechanisms : The oxidation mechanisms of di-tert-butyl disulfide to chiral thiosulfinate have been investigated. This research is crucial for understanding the chemical behavior and reaction mechanisms of similar bis compounds (Blum et al., 2003).
properties
IUPAC Name |
N-tert-butyl-3-[[3-(tert-butylamino)-3-oxopropyl]disulfanyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2S2/c1-13(2,3)15-11(17)7-9-19-20-10-8-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHXJLYDXDNXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCSSCCC(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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